molecular formula C21H19N3O3 B025601 2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one CAS No. 108173-53-1

2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one

Cat. No.: B025601
CAS No.: 108173-53-1
M. Wt: 361.4 g/mol
InChI Key: WFUSRMKEOWVDPU-UHFFFAOYSA-N
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Description

2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one (CAS: 28754-28-1), also known as Disperse Yellow 186, is a heterocyclic compound featuring a quinazolinone core fused with a diethylamino-substituted coumarin moiety. Its molecular formula is C₂₁H₁₉N₃O₃, with a molecular weight of 361.39 g/mol . This compound exists as a solid at room temperature, with a density of 1.44 g/cm³ at 20°C and a boiling point of 555.59°C at standard pressure . It is primarily utilized as a disperse dye in industrial applications due to its structural stability and chromophoric properties .

Properties

IUPAC Name

2-[7-(diethylamino)-2-oxochromen-3-yl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-3-24(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)19-22-17-8-6-5-7-15(17)20(25)23-19/h5-12H,3-4H2,1-2H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUSRMKEOWVDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067411
Record name 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)quinazolin-4(1H)-one
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Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28754-28-1, 108173-53-1
Record name Disperse Yellow 186
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Record name 4(3H)-Quinazolinone, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-
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Record name 4(3H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-
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Record name 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)quinazolin-4(1H)-one
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Record name 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]quinazolin-4(1H)-one
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Record name 4(3H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]
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Biological Activity

The compound 2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N3O2C_{22}H_{24}N_{3}O_{2}, with a molecular weight of approximately 397.9 g/mol. The structure features a benzopyran moiety linked to a quinazolinone core, which is crucial for its biological functions.

Anticancer Activity

Quinazolinones have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazolinone can inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of Quinazolinone Derivatives

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
Compound AMCF-7, HeLa0.78G2/M phase arrest
Compound BA5491.5Apoptosis induction
Compound CHCT1160.95Inhibition of proliferation

Antimicrobial Activity

Another significant aspect of the biological activity of this compound is its antimicrobial properties. Quinazolinones have been reported to exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves inhibition of key enzymes in bacterial respiratory metabolism .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.78 µg/mL
Staphylococcus aureus1.0 µg/mL
Escherichia coli0.5 µg/mL

Neuroprotective Effects

Recent studies have indicated that quinazolinone derivatives may possess neuroprotective effects, potentially delaying the onset of neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest strong interactions with β-secretase (BACE1), which is involved in amyloid plaque formation .

Study on Anticancer Properties

A notable study investigated a series of quinazolinone derivatives, including our compound, for their anticancer activities against breast and lung cancer cell lines. The results demonstrated that these derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Study on Antimicrobial Activity

In another study focused on antimicrobial activity, researchers synthesized several quinazolinone derivatives and tested them against drug-resistant strains of bacteria. The findings revealed that certain modifications to the quinazolinone structure enhanced its efficacy against resistant strains, highlighting the importance of structure-activity relationships (SAR) in drug development .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one exhibit promising anticancer properties. The benzopyran moiety is known for its ability to interfere with cancer cell proliferation. A study demonstrated that derivatives of this compound could inhibit specific cancer cell lines, suggesting potential as a lead compound for drug development against various cancers .

Antimicrobial Properties

Another significant application is in antimicrobial research. The compound has shown activity against various bacterial strains, making it a candidate for developing new antibiotics. The diethylamino group enhances its interaction with microbial membranes, potentially leading to effective treatments for resistant strains .

Fluorescent Probes

The compound's unique structure allows it to function as a fluorescent probe. It can be utilized in biological imaging due to its ability to fluoresce under specific conditions. For instance, derivatives of this compound have been employed in detecting cyanide ions through ratiometric fluorescence techniques, demonstrating high selectivity and sensitivity .

Case Study: Detection of Cyanide Ions

A notable case study involved the development of a ratiometric fluorescent probe based on this compound. The probe exhibited a significant emission shift upon interaction with cyanide ions, which could be quantified for environmental monitoring or clinical diagnostics .

Dye Production

The compound is also relevant in the field of dye chemistry. It is categorized under basic dyes, specifically Basic Yellow 40, which is used in various applications such as textile dyeing and paper production. The dye's vibrant color and stability make it suitable for industrial applications .

Summary Table of Applications

Application Area Description Key Findings
Medicinal ChemistryPotential anticancer and antimicrobial propertiesInhibitory effects on cancer cell lines; activity against resistant bacterial strains
Fluorescent ProbesUsed for detecting cyanide ionsHigh selectivity and sensitivity; significant emission shift observed in studies
Dye ProductionUtilized as Basic Yellow 40 in textiles and paperStable and vibrant color suitable for industrial applications

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone and Coumarin Derivatives

Compound Name Structure Key Substituents Molecular Formula Fluorescence (Solid State) Application
Target Compound Quinazolinone + coumarin 7-Diethylamino, 3-quinazolinone C₂₁H₁₉N₃O₃ Not reported Disperse dye
7-(Diethylamino)-3-phenylcoumarin (1) Coumarin 7-Diethylamino, 3-phenyl C₁₉H₁₇NO₂ Strong emission at 477 nm Fluorescent probes
Ethyl 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-4-thiazolecarboxylate (2) Coumarin + thiazole 7-Diethylamino, 4-thiazole C₂₁H₂₁N₃O₄S No fluorescence Material science
2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one (9l) Quinazolinone 3,4-Dichlorophenyl C₁₄H₉Cl₂N₃O Not reported Pharmaceutical intermediate

Key Observations :

  • Fluorescence Properties: The target compound lacks reported fluorescence, unlike 7-(diethylamino)-3-phenylcoumarin (1), which exhibits strong solid-state fluorescence at 477 nm. The absence in compound 2 (thiazole derivative) suggests that electron-withdrawing groups (e.g., thiazole) or molecular packing disrupt emission properties .
  • Substituent Effects: The diethylamino group in the target compound enhances electron-donating capacity, critical for dye performance. In contrast, halogenated derivatives (e.g., 9l) prioritize electrophilic reactivity for pharmaceutical synthesis .

Physicochemical and Toxicological Comparison

Table 2: Physical and Toxicological Data

Compound Melting Point (°C) Boiling Point (°C) LD₅₀ (Oral) Mutagenicity
Target Compound Not reported 555.59 300–2,000 mg/kg Negative
7-(Diethylamino)-3-phenylcoumarin (1) Not reported Not reported Not reported Not reported
9l (3,4-dichlorophenyl derivative) 191–193 Not reported Not reported Not reported

Key Observations :

  • Thermal Stability: The target compound’s high boiling point (555.59°C) surpasses typical quinazolinone derivatives (e.g., 9l: 191–193°C melting point), indicating superior thermal resilience, likely due to extended conjugation .
  • Toxicity Profile : The target compound’s acute oral toxicity (Category 4) aligns with industrial chemicals of moderate hazard, whereas pharmaceutical intermediates like 9l lack published toxicity data .

Key Observations :

  • Yield Efficiency: Halogenated quinazolinones (e.g., 9l) achieve high yields (up to 90%) due to optimized substitution reactions, whereas the target compound’s synthesis complexity (fusion of two heterocycles) may reduce efficiency .
  • Industrial Utility: The target compound’s application as a disperse dye contrasts with coumarin derivatives (e.g., compound 1) used in fluorescence-based technologies, highlighting divergent structure-function relationships .

Preparation Methods

Step 2: Quinazolinone Cyclization

The second step involves cyclization under inert atmospheric conditions. The intermediate from Step 1 is dissolved in N,N-dimethylformamide (DMF) with N-ethyl-N,N-diisopropylamine as a base. The reaction proceeds at 100°C for 12 hours, facilitating the formation of the quinazolin-4(1H)-one ring. The use of DMF as a polar aprotic solvent enhances nucleophilicity, while the inert atmosphere prevents oxidation of sensitive intermediates.

Table 1: Reaction Conditions for the Two-Step Synthesis

StepReagentsSolventTemperatureTimeAtmosphereYield
1Ammonium acetateEthanol100°C0.42 hSealed tubeN/A
2N-Ethyl-N,N-diisopropylamineDMF100°C12 hInertN/A

Alternative Cyclization Strategies

While the Deiana method is the only route explicitly documented for this compound, general quinazolinone synthesis methodologies provide insights into potential alternatives.

Hydrazine Hydrate-Mediated Cyclization

A common approach for quinazolin-4(3H)-one derivatives involves cyclizing anthranilic acid derivatives with hydrazine hydrate. For example, intermediates such as 2-(chloromethyl)-4H-benzo[d]oxazin-4-one are treated with hydrazine hydrate in n-butanol under reflux to form the quinazolinone core. Adapting this to the target compound would require a diethylamino-substituted coumarin precursor and precise control over stoichiometry to avoid side reactions.

Acetic Anhydride-Assisted Dehydration

In some cases, cyclization is achieved using acetic anhydride as a dehydrating agent. This method typically yields benzoxazine intermediates, which are subsequently converted to quinazolinones via nucleophilic substitution. However, this route has reported yields below 30% for similar compounds, making it less efficient than microwave-assisted approaches.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

DMF is preferred in Step 2 due to its high boiling point (153°C) and ability to stabilize transition states through polarity effects. The choice of N-ethyl-N,N-diisopropylamine as a base ensures deprotonation without promoting side reactions, a common issue with stronger bases like potassium carbonate.

Microwave vs. Conventional Heating

Microwave irradiation in Step 1 reduces reaction time by 95% compared to traditional heating methods. For instance, analogous coumarin syntheses without microwave assistance require 8–12 hours at 80°C. This acceleration is attributed to enhanced molecular dipole rotation under microwave conditions.

Challenges and Limitations

No yield data is available for the Deiana protocol, raising questions about its scalability. Comparative studies suggest that microwave-assisted reactions often achieve 70–85% yields for related heterocycles, but deviations may occur due to the steric bulk of the diethylamino group. Additionally, the lack of spectroscopic data (e.g., 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}) in public literature complicates purity verification.

Q & A

Q. What are the recommended synthetic routes for preparing 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]quinazolin-4(1H)-one, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling 7-diethylamino coumarin derivatives with quinazolinone precursors. For example:

  • Intermediate formation : Ethyl 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-4-thiazolecarboxylate (a structurally similar compound) was synthesized via condensation reactions under reflux conditions, achieving yields of 79–90% .
  • Optimization strategies :
    • Use anhydrous solvents (e.g., ethanol or DMF) to minimize hydrolysis.
    • Monitor reaction progress via TLC or HPLC to isolate intermediates.
    • Adjust stoichiometric ratios (e.g., 1:1.2 for coumarin:quinazolinone precursors) to favor product formation.

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • IR spectroscopy : Look for characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1}, C-O-C stretch at ~1250 cm1^{-1}) .
    • 1H^1H-NMR : Confirm diethylamino protons (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.6 ppm for CH2_2) and aromatic protons (δ 6.8–8.2 ppm) .
  • X-ray crystallography : Resolve solid-state packing (e.g., π-π stacking interactions in coumarin-quinazolinone hybrids) to correlate structure with fluorescence properties .

Advanced Research Questions

Q. What factors influence the solid-state fluorescence properties of this compound, and how can they be experimentally modulated?

Methodological Answer:

  • Key factors :
    • Molecular packing : Planar coumarin-quinazolinone systems exhibit enhanced fluorescence due to rigid, stacked arrangements .
    • Substituent effects : Electron-donating groups (e.g., diethylamino) increase fluorescence intensity by stabilizing excited states .
  • Experimental modulation :
    • Crystallization conditions : Use slow evaporation in polar solvents (e.g., methanol) to induce ordered packing .
    • Co-crystallization : Introduce halogenated co-formers (e.g., 4-bromophenyl derivatives) to alter intermolecular interactions .

Q. How do computational models predict the photophysical behavior of this compound, and what discrepancies exist with experimental data?

Methodological Answer:

  • DFT/TD-DFT modeling :
    • Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and excited-state dipole moments .
    • Predict absorption/emission wavelengths with CAM-B3LYP for charge-transfer transitions.
  • Discrepancies :
    • Experimental emission spectra often show red shifts (~20–30 nm) compared to theoretical predictions due to solvent effects or aggregation .

Q. What safety protocols are recommended for handling this compound based on its toxicity profile?

Methodological Answer:

  • Toxicity data :
    • Oral LD50_{50} : 300–2000 mg/kg (Category 4 acute toxicity) .
    • Mutagenicity : Negative in Ames tests .
  • Safety measures :
    • Use PPE (gloves, lab coat) and work in a fume hood.
    • Avoid inhalation; store in airtight containers away from light.

Q. How can crystallographic data resolve contradictions in reported fluorescence quenching mechanisms?

Methodological Answer:

  • Case study : Fluorescence quenching in structurally similar compounds was attributed to either aggregation-caused quenching (ACQ) or photoinduced electron transfer (PET).
  • Resolution : Single-crystal X-ray analysis of 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]quinazolin-4(1H)-one methanol hemisolvate revealed J-aggregation (slip-stacked packing), supporting ACQ as the dominant mechanism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one
Reactant of Route 2
2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one

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